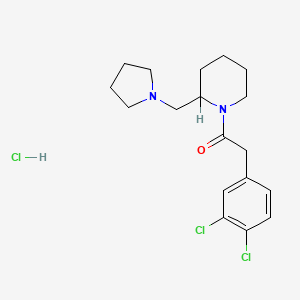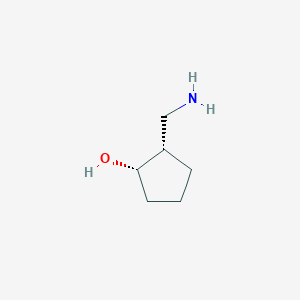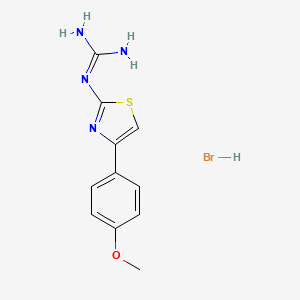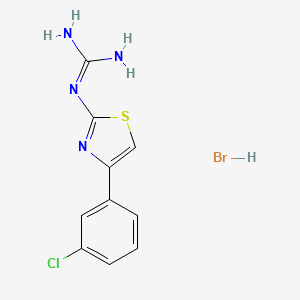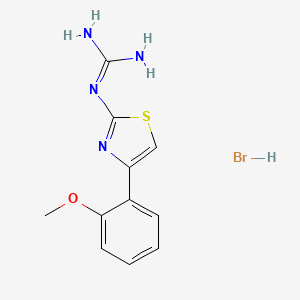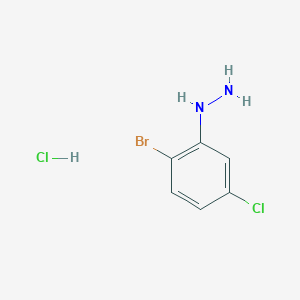
(2-Bromo-5-chlorophenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of "(2-Bromo-5-chlorophenyl)hydrazine hydrochloride" involves examining its synthetic pathways, molecular structure, and chemical behavior. This compound is of interest in the field of organic chemistry for its potential applications in synthesis and material science.
Synthesis Analysis
The synthesis of related hydrazine derivatives often involves reactions between halogenated compounds and hydrazine or its derivatives. For example, compounds can be synthesized by reacting isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes, as demonstrated in the synthesis of various arylidene-hydrazinyl-thiazolines (Ramadan, 2019).
Molecular Structure Analysis
Molecular structure analysis, including crystallographic investigation and density functional theory (DFT) studies, has been conducted on similar bromo hydrazine derivatives. These studies provide insights into the geometry, HOMO-LUMO energies, and molecular electrostatic potential, helping to understand the molecular stability and reactivity (Lalvani et al., 2021).
Chemical Reactions and Properties
Research on related compounds demonstrates the variety of chemical reactions hydrazine derivatives can undergo, such as cyclization, substitution, and oxidation-reduction reactions. These reactions are crucial for the functionalization and application of hydrazine derivatives in various chemical syntheses (Verma et al., 1978).
Physical Properties Analysis
The physical properties of hydrazine derivatives, including solubility, melting point, and crystal structure, are often determined using X-ray crystallography and spectroscopic methods. These properties are essential for understanding the stability and applicability of these compounds in different environments (Sivý et al., 2021).
Chemical Properties Analysis
Chemical properties, such as reactivity towards other compounds, oxidation states, and potential for forming bonds with metals or other organic molecules, are key aspects of hydrazine derivatives. Studies on similar compounds reveal the role of the hydrazine group in facilitating various chemical transformations, offering a basis for developing new materials and catalysts (Tahernejad-Javazmi et al., 2018).
Aplicaciones Científicas De Investigación
1. Synthesis of Heterocyclic Compounds
(2-Bromo-5-chlorophenyl)hydrazine hydrochloride is used in the synthesis of various heterocyclic compounds. For example, it's involved in the preparation of 1-(2,4-Dinitrophenyl)-3-methyl-4-substituted heterocycles-2-pyrazolin-5-one, showcasing its utility in organic synthesis and pharmaceutical research (Youssef, 1984).
2. Environmental Monitoring
This compound plays a role in environmental science, particularly in monitoring water pollutants. It is used in developing sensors for detecting hydrazine and 4-chlorophenol, two major water pollutants, indicating its significance in environmental monitoring and public health (Tahernejad-Javazmi et al., 2018).
3. Mass Spectrometry and Molecular Modeling
The compound is utilized in mass spectrometry and molecular modeling studies. For instance, it has been used in the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, contributing to our understanding of molecular structures and interactions (Ramadan, 2019).
4. Development of Antimicrobial Agents
It's involved in the creation of compounds with antimicrobial properties. Research shows its use in preparing arylsulfonyl hydrazones, which have been screened for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Shah et al., 1993).
5. Cancer Research
(2-Bromo-5-chlorophenyl)hydrazine hydrochloride plays a critical role in cancer research. It's used in synthesizing novel compounds with potential anticancer properties, such as 1-(5-bromo-2,3-dimethoxybenzylidene)-2-(pyridine-2-yl) hydrazine, which has shown significant cytotoxic effects on cancer cell lines (Noma et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(2-bromo-5-chlorophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJQVVGKPLHSLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-chlorophenyl)hydrazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

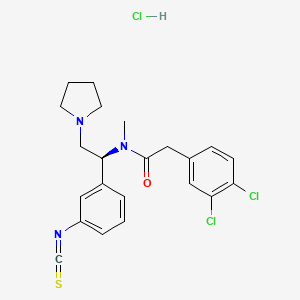

![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)
